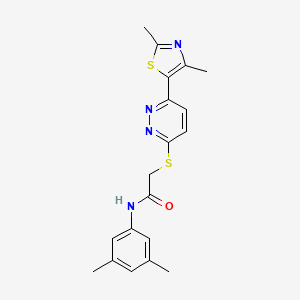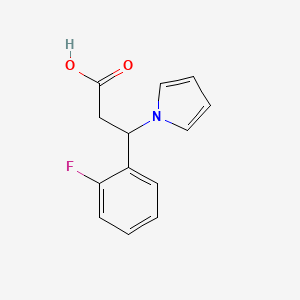
2-(モルホリノメチル)-5-ニトロイソインドリン-1,3-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione” likely contains a morpholine ring, which is a common feature in many biologically active compounds . Morpholine is a heterocyclic organic compound featuring a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom . The nitro group and the isoindoline-1,3-dione group are also common in various organic compounds and could contribute to the compound’s properties and reactivity.
Synthesis Analysis
While specific synthesis methods for this compound are not available, morpholine derivatives are often synthesized from 1,2-amino alcohols . A common method involves a sequence of coupling, cyclization, and reduction reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (ESI-HRMS) .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Morpholine derivatives can undergo a variety of reactions, including those involving the morpholine ring or the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These could include measurements of melting point, molecular weight, surface area, light scattering, zeta potential, and viscosity .作用機序
The mechanism of action of 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione is not fully understood, but it is believed to act by inhibiting the formation of amyloid-beta and alpha-synuclein fibrils, which are implicated in the development of neurodegenerative diseases. 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione inhibits the growth of cancer cells, reduces the formation of amyloid-beta and alpha-synuclein fibrils, and inhibits the activity of COX-2. In vivo studies have shown that 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione reduces tumor growth in mice and has neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione is its versatility and potential for use in a range of scientific research applications. 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several potential future directions for the study of 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione. One area of interest is in the development of 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione-based therapeutics for the treatment of cancer, neurodegenerative diseases, and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione and to identify potential molecular targets for its activity. Finally, the development of more soluble forms of 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione could facilitate its use in a wider range of experimental conditions.
合成法
2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione can be synthesized using a variety of methods, including the reaction of 5-nitroisophthalic acid with morpholine and formaldehyde, followed by cyclization using acetic anhydride. Other methods include the reaction of 5-nitroisophthalic acid with morpholine and paraformaldehyde, followed by cyclization using acetic anhydride.
科学的研究の応用
- 用途:
バイオ医薬品研究におけるアンチセンスオリゴヌクレオチド(ASO)
分子分光法による材料キャラクタリゼーション
天然物合成と医薬品化学
インシリコ評価と創薬
Safety and Hazards
特性
IUPAC Name |
2-(morpholin-4-ylmethyl)-5-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c17-12-10-2-1-9(16(19)20)7-11(10)13(18)15(12)8-14-3-5-21-6-4-14/h1-2,7H,3-6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKLCBJZEKEMMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

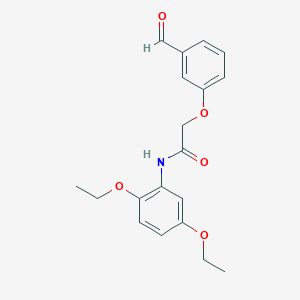


![3-ethyl-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2384315.png)
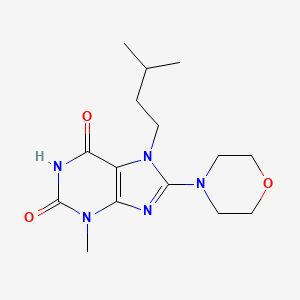
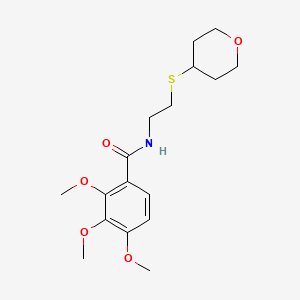
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-benzyl-N-ethylsulfamoyl)benzamide](/img/structure/B2384321.png)
![ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide](/img/structure/B2384324.png)
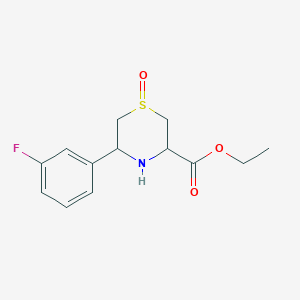
![2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2384327.png)
![[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2384329.png)

